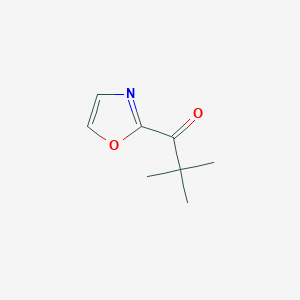

2-(2,2,2-Trimethylacetyl)oxazole

描述

Contextual Significance of Oxazole (B20620) Derivatives in Advanced Organic Synthesis and Chemical Research

Oxazole derivatives are of considerable importance in organic chemistry and various research fields. Their utility stems from their presence in numerous biologically active natural products and their role as versatile intermediates in the synthesis of more complex molecules. beilstein-journals.orgorganic-chemistry.org The oxazole framework can be found in natural products with a wide range of biological activities, and it also serves as a precursor for the synthesis of peptides, amino acids, and other heterocyclic systems. scispace.com The predictable reactivity of the oxazole ring allows for its strategic incorporation and subsequent transformation in multi-step synthetic sequences. scispace.com

Evolution of Synthetic Strategies for Oxazole Ring Systems

The synthesis of the oxazole ring has been a focus of organic chemists for over a century, leading to a diverse array of synthetic methodologies. Classical methods such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes, have been foundational. pharmaguideline.comijpsonline.com

Modern synthetic chemistry has expanded this toolbox significantly. The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a widely used method for preparing 5-substituted oxazoles. ijpsonline.com Other notable strategies include the Bredereck reaction from α-haloketones and amides, and the reaction of isocyanides with acyl chlorides. pharmaguideline.comijpsonline.com The development of metal-catalyzed cross-coupling reactions has further enhanced the ability to create highly substituted and complex oxazole derivatives. organic-chemistry.org These evolving strategies provide chemists with a high degree of control over the substitution pattern of the oxazole ring, enabling the synthesis of a vast range of derivatives. scispace.com

Fundamental Academic Perspectives on Oxazole Aromaticity and Electronic Structure

The oxazole ring is considered an aromatic compound, fulfilling Hückel's rule with a planar, cyclic, and fully conjugated system of six π-electrons. However, its aromaticity is considered to be less pronounced than that of its sulfur-containing analog, thiazole (B1198619). The presence of the electronegative oxygen atom influences the electron distribution within the ring, impacting its stability and reactivity. dtu.dk

The electronic structure of oxazole dictates its reactivity. The nitrogen atom imparts a pyridine-like character, making the C2 position susceptible to deprotonation and subsequent reaction with electrophiles. pharmaguideline.com Conversely, the oxygen atom contributes to a furan-like diene character, allowing oxazoles to participate in Diels-Alder reactions, which are valuable for the synthesis of pyridine (B92270) derivatives. pharmaguideline.com The C5 position is generally the most susceptible to electrophilic attack, provided the ring is activated with electron-donating groups. Nucleophilic substitution is most favorable at the C2 position, especially when a good leaving group is present. pharmaguideline.com

Scope of Research Focus on 2-Substituted Oxazoles, with Emphasis on Acyl-Containing Moieties like the Trimethylacetyl Group

Research into 2-substituted oxazoles is a significant area within oxazole chemistry. The substituent at the 2-position can be readily introduced through various synthetic methods and significantly influences the molecule's properties and reactivity.

The presence of an acyl group, such as the trimethylacetyl (pivaloyl) group, at the C2 position introduces a ketone functionality directly attached to the heterocyclic ring. This creates a versatile synthetic handle for further molecular elaboration. The bulky tert-butyl group of the pivaloyl moiety can also impart specific steric and electronic effects on the molecule. The synthesis of 2-acyloxazoles can be achieved through several routes, including the reaction of an acid chloride, like pivaloyl chloride, with a suitable oxazole precursor. pharmaguideline.com One common method involves the reaction of an acid chloride with an isocyanide. pharmaguideline.com

Interactive Data Tables

Below are tables summarizing key information for the compounds mentioned in this article.

Table 1: Properties of 2-(2,2,2-Trimethylacetyl)oxazole

| Property | Value | Source |

| CAS Number | 898759-14-3 | |

| Molecular Formula | C8H11NO2 | |

| Molecular Weight | 153.18 g/mol | |

| Predicted Boiling Point | 213.0 ± 23.0 °C | researchgate.net |

| Predicted Density | 1.045 ± 0.06 g/cm³ | researchgate.net |

Table 2: Properties of Pivaloyl Chloride

| Property | Value | Source |

| CAS Number | 3282-30-2 | wikipedia.org |

| Molecular Formula | C5H9ClO | wikipedia.org |

| Molar Mass | 120.58 g/mol | wikipedia.org |

| Density | 0.985 g/cm³ | wikipedia.org |

| Melting Point | -57 °C | wikipedia.org |

| Boiling Point | 105.5 °C | wikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)6(10)7-9-4-5-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOCFSRVXIICNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642055 | |

| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-14-3 | |

| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Methodologies for the Academic Synthesis of 2 2,2,2 Trimethylacetyl Oxazole and Analogous 2 Acyl Oxazoles

Classical and Foundational Oxazole (B20620) Ring Construction Strategies

The construction of the oxazole core has been accomplished through several named reactions that have become foundational in heterocyclic chemistry. These methods typically involve the cyclization of acyclic precursors.

Robinson-Gabriel Synthesis and Mechanistic Insights

The Robinson-Gabriel synthesis is a well-established method for the formation of oxazoles, first described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of 2-acylamino ketones to yield the corresponding oxazole. wikipedia.orgpharmaguideline.com

The mechanism commences with the protonation of the keto-carbonyl group of the 2-acylamino ketone, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the oxygen of the amide carbonyl, leading to a five-membered cyclized intermediate, a hydroxydihydrooxazole (oxazoline) derivative. The final step is an acid-catalyzed dehydration of this intermediate to afford the aromatic oxazole ring. ijpsonline.com A variety of dehydrating agents can be employed to facilitate this transformation, including sulfuric acid, phosphorus pentachloride, and polyphosphoric acid, with the latter often providing improved yields of 50-60%. ijpsonline.comijpsonline.com

| Starting Material | Reagent/Catalyst | Product | Reference |

| 2-Acylamino ketone | H₂SO₄, PCl₅, or POCl₃ | 2,5-Disubstituted oxazole | ijpsonline.comijpsonline.com |

| β-Keto amides | Dess-Martin periodinane, then PPh₃/I₂/Et₃N | Substituted oxazole | wikipedia.org |

| Arylglyoxal monohydrates, nitriles, C-nucleophiles | Acid | Fully substituted oxazole | nih.gov |

Fischer Oxazole Synthesis through Cyanohydrin-Aldehyde Condensation

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles. dbpedia.orgwikipedia.org The reaction proceeds by the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. dbpedia.orgwikipedia.org The reactants are typically used in equimolar amounts, and the cyanohydrin itself is derived from an aldehyde. dbpedia.org

The mechanism begins with the reaction of the cyanohydrin with anhydrous HCl to form an iminochloride intermediate. wikipedia.org The nitrogen of this intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of a chloro-oxazoline intermediate, which then eliminates HCl to yield the final 2,5-disubstituted oxazole. wikipedia.orgwikipedia.org This dehydration reaction can occur under mild conditions. wikipedia.org While aromatic cyanohydrins and aldehydes are commonly used, aliphatic variants have also been reported. wikipedia.org

Van Leusen Oxazole Synthesis via Tosyl(methylisocyanide) (TosMIC)

A significant advancement in oxazole synthesis was developed by van Leusen and coworkers in 1972, utilizing tosyl(methylisocyanide) (TosMIC). ijpsonline.comnih.gov This method allows for the synthesis of 5-substituted oxazoles from aldehydes in a one-pot reaction under mild, basic conditions. ijpsonline.comnih.gov

The reaction is initiated by the deprotonation of TosMIC, which then undergoes a nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization where the alkoxide attacks the isocyanide carbon to form an oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org A base-promoted elimination of the tosyl group (p-toluenesulfinic acid) from this intermediate drives the reaction towards the formation of the aromatic 5-substituted oxazole. organic-chemistry.orgvarsal.com This methodology is versatile and has been adapted for the synthesis of various oxazole derivatives, including those with complex substituents. nih.gov

Bredereck Reaction Involving α-Haloketones and Amides

The Bredereck reaction offers a straightforward synthesis of oxazoles from the reaction of α-haloketones with primary amides, particularly formamide (B127407). slideshare.netresearchgate.net This method is particularly effective for producing 2,4-disubstituted oxazoles. ijpsonline.com The reaction of α-haloketones with N-heterocyclic compounds can lead to quaternization. nih.gov

The mechanism is thought to proceed via an initial N-alkylation of the amide by the α-haloketone to form an acylamino ketone intermediate. This intermediate then undergoes an intramolecular cyclization, similar to the Robinson-Gabriel synthesis, followed by dehydration to yield the oxazole ring. The use of formamide as the amide source results in oxazoles that are unsubstituted at the 2-position. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| α-Haloketone | Amide | 2,4-Disubstituted oxazole | ijpsonline.com |

| α-Haloketone | Formamide | Oxazole (unsubstituted at C2) | slideshare.net |

Erlenmeyer-Plöchl Azlactone Synthesis and Subsequent Transformations

The Erlenmeyer-Plöchl synthesis, discovered by Friedrich Gustav Carl Emil Erlenmeyer, involves the condensation of N-acylglycines (like hippuric acid) with aldehydes in the presence of acetic anhydride to form azlactones (oxazolones). wikipedia.org These azlactones are versatile intermediates that can be subsequently converted to various compounds, including amino acids. wikipedia.org

The reaction begins with the cyclization of the N-acylglycine in the presence of acetic anhydride to form an oxazolone. wikipedia.orgchemeurope.com This intermediate possesses acidic protons at the C4 position and can react with an aldehyde in a condensation reaction to form an unsaturated azlactone. wikipedia.org While this method is primarily known for amino acid synthesis, the azlactone intermediate is a derivative of oxazole and highlights a classical route to this heterocyclic core. The transformation of these azlactones into 2-acyl oxazoles is not a direct outcome of the primary reaction but can be envisioned through subsequent chemical manipulations.

Modern and Advanced Synthetic Routes to 2-Functionalized Oxazoles

Modern synthetic chemistry has introduced a variety of more advanced and efficient methods for the synthesis of functionalized oxazoles, including 2-acyl derivatives. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

The synthesis of 2-(2,2,2-Trimethylacetyl)oxazole can be achieved through the reaction of an acid chloride, such as 2,2,2-trimethylacetyl chloride (pivaloyl chloride), with a suitable oxazole precursor. One common approach involves the reaction of the acid chloride with an isocyanide. A direct method involves the reaction of 2,2,2-trimethylacetyl chloride with oxazole in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Recent advancements in oxazole synthesis include:

Metal-Catalyzed Reactions : Various transition metals, including gold, copper, and palladium, have been utilized to catalyze the formation of oxazoles. tandfonline.comresearchgate.net For instance, copper-catalyzed reactions of diazoketones with amides have been shown to produce 2,4-disubstituted oxazoles. tandfonline.com

One-Pot Syntheses : Multi-component reactions that allow for the construction of complex oxazoles in a single step have gained prominence. An example is the one-pot synthesis of trisubstituted oxazoles via a Suzuki-Miyaura coupling reaction. ijpsonline.comtandfonline.com

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate reaction times and improve yields in classical oxazole syntheses, such as the Erlenmeyer synthesis of azlactones. ijpsonline.com

Direct Carboxylic Acid Activation : A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a triflylpyridinium reagent. This process involves the in-situ formation of an acylpyridinium salt which is then trapped with an isocyanide. nih.gov

Cycloisomerization Reactions of Propargylic Amides

A prominent strategy for constructing the oxazole ring involves the cycloisomerization of readily available propargylic amides. This transformation, which proceeds via a 5-exo-dig cyclization, can be promoted by a variety of catalytic systems, including transition metals and metal-free reagents.

Transition metal catalysts, particularly π-acidic metals, are highly effective in activating the alkyne moiety of propargylic amides to facilitate nucleophilic attack by the amide oxygen.

Gold(I) Catalysis: Gold(I) complexes are exceptionally efficient for this transformation, often requiring mild reaction conditions. The catalytic cycle is understood to involve coordination of the gold catalyst to the alkyne, subsequent intramolecular attack by the amide oxygen, deprotonation, and a protonation/protodeauration sequence to release the oxazole product and regenerate the catalyst. researchgate.netnih.gov The choice of the counteranion associated with the gold catalyst can significantly influence the reaction kinetics, particularly the proton transfer steps. nih.gov Even complex molecules containing multiple propargyl amide groups can be converted to the corresponding di- and trioxazoles using gold catalysis. nih.gov

Copper(II) Catalysis: Copper salts, such as copper(I) iodide and copper chlorides, also catalyze the cycloisomerization of propargylic amides and related substrates. researchgate.netacs.org For example, a copper-catalyzed [3+2] annulation/olefination cascade between amides and I(III)/P(V)-hybrid ylides has been developed for the synthesis of 2,4-disubstituted oxazoles. thieme-connect.de Another approach involves the copper-catalyzed intramolecular cyclization of functionalized enamides to yield 2-phenyl-4,5-substituted oxazoles. acs.orgfao.org

Palladium(0) Catalysis: Palladium catalysts are also capable of promoting the cyclization of propargylamine and acid chlorides in a one-pot reaction to form oxazolines and oxazoles. researchgate.net

Other Metals: Zinc(II) triflate (Zn(OTf)₂) has been demonstrated as an effective catalyst, acting as both a π-acid to activate the alkyne and a σ-acid, in tandem cycloisomerization/allylic alkylation reactions of N-(propargyl)arylamides with allylic alcohols to produce functionalized oxazoles. researchgate.netfigshare.comfigshare.com

Table 1: Comparison of Metal Catalysts in Propargylic Amide Cycloisomerization

| Catalyst Type | Typical Catalyst | Key Features |

|---|---|---|

| Gold(I) | AuCl, IPrAuNTf₂ | High efficiency, mild conditions, counteranion effects. nih.govnih.gov |

| Copper(II) | CuI, CuCl₂ | Can be used in cascade reactions. researchgate.netthieme-connect.de |

| Palladium(0) | Pd(OAc)₂ | Effective in one-pot syntheses from acid chlorides. researchgate.net |

| Zinc(II) | Zn(OTf)₂ | Dual π-acid and σ-acid activity in tandem reactions. figshare.comfigshare.com |

To circumvent the cost and potential toxicity of transition metals, metal-free alternatives for the cycloisomerization of propargylic amides have been developed. These methods often rely on Brønsted acids or other activating reagents.

Brønsted Acid Catalysis: A transition metal-free method utilizes in situ generated hydrogen chloride from acetyl chloride (AcCl) in hexafluoroisopropanol (HFIP) to catalyze the cycloisomerization. d-nb.info This system has proven effective for a wide range of substrates, allowing for product formation without significant side reactions and simplifying purification. d-nb.inforesearchgate.net p-Toluenesulfonic acid (PTSA) has also been used to promote the one-pot synthesis of oxazoles from propargylic alcohols and amides.

Iodine-Catalyzed Reactions: Molecular iodine can catalyze a tandem oxidative cyclization process, providing a practical and simple route to 2,5-disubstituted oxazoles from readily accessible substrates under mild, metal-free conditions. acs.org

Organocatalysis: While less common for direct cycloisomerization, organocatalytic strategies have been applied in related transformations. For instance, a thiol-based donor-acceptor organo-photocatalyst has been used in a tandem oxidative cyclization for oxazole synthesis. researchgate.net Another approach involves an organocatalytic formal [3+3] cyclization of α-(6-indolyl) propargylic alcohols with 1,3-dicarbonyl compounds, mediated by acetic acid. rsc.org

Cross-Coupling Reactions for Direct 2-Substitution

An alternative synthetic paradigm involves the direct functionalization of a preformed oxazole ring at the C2 position. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which offer a powerful means to introduce acyl, aryl, and alkyl substituents.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively applied to the functionalization of oxazoles.

Direct C-H Activation: Palladium catalysts can mediate the direct arylation of the oxazole C2-H bond with aryl halides. rsc.org This atom-economical approach avoids the need for pre-functionalization of the oxazole ring. The reaction often proceeds under redox-neutral conditions through a cascade involving C-H activation, carbopalladation, and tandem annulation. rsc.orgrsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide or triflate. For oxazole synthesis, this can involve coupling an oxazolylboronate with an aryl halide or, more commonly, coupling an organoboron compound with a 2-halo or 2-trifloyl-oxazole. researchgate.net The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netnih.gov Iterative two-step strategies using this coupling have been developed for the synthesis of poly-oxazole chains. researchgate.net

Sonogashira Coupling: The Sonogashira coupling of terminal alkynes with 2-trifloyl oxazoles provides a direct route to 2-alkynyl oxazoles. acs.org This method is effective for functionalized oxazoles and has been applied in the synthesis of natural product fragments. acs.orgacs.org The reaction typically uses a palladium(0) catalyst and a copper(I) co-catalyst. rsc.orgrsc.org

Table 2: Overview of Palladium-Catalyzed Reactions for 2-Substitution of Oxazoles

| Reaction Name | Coupling Partners | Key Features |

|---|---|---|

| Direct C-H Activation | Oxazole + Aryl Halide | Atom-economical, avoids pre-functionalization. rsc.org |

| Suzuki-Miyaura | 2-Halo/Trifloyl-oxazole + Organoboron | Mild conditions, high functional group tolerance. researchgate.netnih.gov |

| Sonogashira | 2-Trifloyl-oxazole + Terminal Alkyne | Provides direct access to 2-alkynyl oxazoles. acs.orgacs.org |

While palladium is dominant, other transition metals like copper and nickel offer complementary reactivity for oxazole functionalization.

Copper-Mediated Approaches: Copper-catalyzed methods have been developed for the direct 2-arylation of azoles, including benzoxazoles, with aryl bromides using a CuI/PPh₃-based catalyst system. nih.gov This provides an economically attractive alternative to palladium for C-H activation processes.

Nickel-Mediated Approaches: Nickel catalysts are effective for the cross-coupling of 2-methylthio-oxazole with various organozinc reagents. nih.govacs.org This C-S activation strategy allows for the synthesis of 2-substituted oxazoles and can be extended to one-pot syntheses of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.org Nickel catalysis has also been employed for intramolecular oxidative C-H functionalization to prepare related benzothiazole structures. nih.gov

An efficient and distinct approach for synthesizing 2,5-disubstituted oxazoles involves a [3+2] cycloaddition catalyzed by cobalt(III). rsc.orgrsc.org This method utilizes the cross-coupling of N-pivaloyloxyamides and alkynes under mild conditions. The reaction proceeds through an internal oxidation pathway and exhibits a very broad substrate scope, accommodating both aryl and alkyl substituents on both coupling partners. rsc.orgrsc.org This strategy has been successfully applied to the one-step synthesis of natural products like texamine and balsoxin. rsc.org

Oxidative Cyclization and Difunctionalization Strategies

Oxidative cyclization represents a powerful and atom-economical strategy for the construction of the oxazole core. These methods often involve the formation of C–O and C–N bonds in a single operation from acyclic precursors, utilizing an external oxidant to facilitate the requisite bond formations and aromatization.

Molecular iodine has emerged as an eco-friendly and cost-effective catalyst for a variety of organic transformations, including the synthesis of heterocyclic compounds like oxazoles. researchgate.net Iodine-catalyzed methods are valued for their mild reaction conditions and operational simplicity.

One prominent strategy involves the iodine/potassium carbonate (I2/K2CO3) mediated reaction of α-bromoketones with benzylamine derivatives in a solvent such as dimethylformamide (DMF). researchgate.netrsc.org This approach is versatile, enabling the synthesis of 2,5-diaryl, 2,4,5-triaryl, and 5-alkyl/alkenyl substituted oxazoles. rsc.org The reaction proceeds efficiently to construct the oxazole ring system, and this method was successfully applied to the one-step synthesis of the natural product halfordinol. researchgate.net

Another effective iodine-promoted system utilizes a combination of iodine and tert-butyl hydroperoxide (TBHP) to achieve an oxidative cascade cyclization. rsc.org This metal-free, one-pot methodology facilitates the synthesis of 2,5-disubstituted oxazoles from vinyl azides and benzylamines under aerobic conditions. rsc.org The reaction is notable for involving a C(sp³)–H functionalization step and the formation of consecutive C–N and C–O bonds. rsc.org Furthermore, a concise and efficient iodine/copper(I) iodide (I2/CuI)-mediated intramolecular oxidative C–O bond formation has been developed for synthesizing polysubstituted oxazoles from readily accessible enamide substrates. sioc-journal.cn

Hypervalent iodine reagents are also extensively used in oxidative cycloaddition reactions to prepare oxazoles and their precursors, oxazolines. nsf.govumn.edu These reagents can act as activators for various substrates, facilitating the cyclization process. umn.edu

Table 1: Examples of Iodine-Catalyzed Oxazole Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent System | Product | Yield (%) | Reference |

| α-Bromoketones | Benzylamine derivatives | I₂/K₂CO₃ in DMF | 2,4,5-Trisubstituted oxazoles | 46% | researchgate.net |

| Vinyl azide | Benzylamine | I₂/TBHP | 2,5-Disubstituted oxazoles | Good | rsc.org |

| Enamides | - | I₂/CuI | Polysubstituted oxazoles | - | sioc-journal.cn |

Electrochemical synthesis offers a green and sustainable alternative to traditional methods, often avoiding the need for harsh conditions or stoichiometric chemical oxidants. chemistryviews.orgorganic-chemistry.org An electrochemical strategy has been developed for constructing polysubstituted oxazoles from readily available ketones and acetonitrile. researchgate.netacs.org This method demonstrates high efficiency and a broad substrate scope. organic-chemistry.orgresearcher.life

The reaction proceeds at room temperature in a divided electrochemical cell, using carbon felt for both the anode and cathode. chemistryviews.org Acetonitrile serves as both the solvent and a reactant. researchgate.net The process is facilitated by acid anhydrides, such as trifluoroacetic anhydride (TFAA), which act as activators for the ketone. chemistryviews.orgorganic-chemistry.org The mechanism is proposed to involve a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.orgresearchgate.net This electrosynthesis is characterized by its mild conditions and good functional group tolerance, making it a valuable tool in medicinal and materials science. chemistryviews.org

Table 2: Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones

| Substrate (Ketone) | Reagents/Conditions | Key Features | Yield (%) | Reference |

| Aryl-substituted ketones | Acetonitrile, TFAA, LiClO₄, Carbon felt electrodes, Room temp. | No external chemical oxidant, Green protocol, Mild conditions | Up to 93% | chemistryviews.orgresearchgate.net |

| Various aryl and alkyl ketones | Acetonitrile, TFAA, Ar₃N (catalyst), LiClO₄ | Broad substrate scope, High efficiency | Good to Excellent | organic-chemistry.org |

Photochemical methods provide a unique avenue for accessing complex molecular architectures under mild conditions. A photoinduced [3+2] cycloaddition of carbenes and nitriles has been developed as a versatile approach to oxazole synthesis. nih.gov This method avoids the need for transition metal catalysts or harsh reaction conditions that limit other synthetic routes. jove.com

The process involves the initial photolysis of a diazo compound to generate a singlet carbene, which is then intercepted by a nitrile in a [3+2] cycloaddition to yield the substituted oxazole. nih.gov This strategy has been successfully applied to the synthesis of various biologically relevant molecules and drug precursors, including pimprinine and texamine. nih.govjove.com Merging photolysis with continuous-flow chemistry has been demonstrated to improve the scalability of the reaction, making it a practical and accessible method for producing diverse oxazoles. jove.com The reaction is notable for proceeding under blue light without the need for metal catalysts or photosensitizers. nih.gov

Table 3: Photoinduced [3+2] Cycloaddition for Oxazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Key Advantages | Reference |

| Diazo compound | Nitrile | Blue light irradiation, Photoflow reactor | Polysubstituted oxazoles | Scalable, Metal-free, Mild conditions | nih.govjove.com |

| Diazo compound | Di-nitrile | Blue light irradiation | Bis-oxazoles | Access to complex structures | nih.gov |

Directed Lithiation and Subsequent Electrophilic Quenching at the 2-Position

Directed ortho-metalation (DoM), specifically directed lithiation, is a powerful regioselective tool for the functionalization of aromatic and heterocyclic systems. semanticscholar.orgresearchgate.net The strategy relies on a directing metalating group (DMG) which contains a heteroatom that coordinates to an organolithium base (e.g., n-butyllithium), directing deprotonation to an adjacent position. semanticscholar.orgbaranlab.org

In the context of the oxazole ring, the proton at the C2-position is the most acidic and can be readily removed by a strong base like n-butyllithium or LDA, even without a traditional directing group, as the ring nitrogen and oxygen atoms can provide sufficient coordination and activation. This generates a 2-lithiooxazole intermediate in situ. This highly reactive nucleophilic species can then be treated with a suitable electrophile to introduce a wide variety of substituents at the 2-position with high regioselectivity. rsc.org

To synthesize this compound, the 2-lithiooxazole intermediate would be quenched with an appropriate pivaloyl electrophile, such as pivaloyl chloride or pivalaldehyde followed by oxidation. This two-step sequence of deprotonation and electrophilic quenching provides a direct and efficient route to 2-acyl oxazoles and other 2-substituted derivatives. semanticscholar.org

Table 4: General Scheme for Directed Lithiation of Oxazole

| Step | Reagents/Conditions | Intermediate/Product | Purpose | Reference |

| 1. Lithiation | Oxazole, n-BuLi or LDA, Anhydrous THF, Low temp. (-78 °C) | 2-Lithiooxazole | Generation of C2 nucleophile | semanticscholar.orgrsc.org |

| 2. Electrophilic Quench | Electrophile (e.g., Pivaloyl chloride) | This compound | Introduction of the acyl group | semanticscholar.orgbaranlab.org |

Principles of Green Chemistry in Oxazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.com In oxazole synthesis, this translates to the development of methodologies that are more energy-efficient, use less hazardous solvents and reagents, and improve atom economy. semanticscholar.org Approaches like electrochemical synthesis, which minimizes chemical oxidants, and microwave-assisted synthesis, which reduces reaction times and energy consumption, are prime examples of green chemistry in action. researchgate.netpnrjournal.com

Microwave-Assisted Organic Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. nih.gov Microwave irradiation can dramatically reduce reaction times—from hours to minutes—while often increasing product yields and purity. nih.govnih.gov This efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. pnrjournal.com

A prominent application of this technology in oxazole synthesis is the microwave-assisted Van Leusen [3+2] cycloaddition reaction. nih.gov For instance, the reaction of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) can be performed efficiently in an isopropanol medium under microwave irradiation to produce 5-substituted oxazoles. acs.orgacs.org The use of microwave heating at 65 °C can yield the desired product in as little as 8 minutes with yields as high as 96%, a significant improvement over conventional heating which may take several hours. nih.govacs.org The protocol is noted for its simple experimental procedure, use of inexpensive starting materials, and often non-chromatographic purification. acs.org

Table 5: Comparison of Microwave vs. Conventional Synthesis of 5-Phenyl Oxazole

| Method | Temperature (°C) | Power (W) | Time | Yield (%) | Reference |

| Microwave Irradiation | 65 | 350 | 8 min | 96% | nih.govacs.org |

| Conventional Heating | 60 | N/A | 6 h | 92-95% (as oxazoline) | nih.gov |

Ultrasound-Promoted Oxazole Ring Formation

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green chemistry technique for synthesizing heterocyclic compounds like oxazoles. researchgate.nettandfonline.com This method utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.net The benefits of ultrasound-assisted synthesis include significantly shorter reaction times, higher yields, greater product purity, and simpler work-up procedures compared to conventional methods. tandfonline.comresearchgate.net

Ultrasound irradiation has been successfully applied to various reactions for forming N- and O-azoles. researchgate.net For instance, the synthesis of 3,5-disubstituted isoxazoles has been achieved through a one-pot, copper(I)-catalyzed cycloaddition between in situ-generated nitrile oxides and alkynes under ultrasonic irradiation. nih.gov Similarly, high yields (84–96%) of 5-arylisoxazoles were obtained from the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine hydrochloride under ultrasound, outperforming silent reactions at the same temperature. nih.gov

While direct examples for this compound are not extensively detailed, the principles are broadly applicable. For example, a study on the synthesis of polyfunctional 1,2,4-triazoles demonstrated a significant reduction in reaction time from 2-35 minutes (conventional) to just 0.25-5 minutes (ultrasound), with yields improving from 68-94% to 89-99%. researchgate.net Another report highlights the synthesis of thiazole (B1198619) derivatives where ultrasound irradiation at 70°C for 20 minutes was sufficient to achieve the desired products in good yields. tandfonline.com These findings underscore the potential of sonochemistry to efficiently drive the cyclization reactions necessary for forming 2-acyl oxazoles.

| Heterocycle Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Polyfunctional 1,2,4-triazoles | Ultrasound | 0.25–5 min | 89–99% | researchgate.net |

| Conventional | 2–35 min | 68–94% | ||

| 5-Arylisoxazoles | Ultrasound | 30–45 min | 84–96% | nih.gov |

| Stirring (Room Temp) | 30–45 min | Lower than Ultrasound | ||

| Thiazole Derivatives | Ultrasound | 20 min | Good | tandfonline.com |

Application of Ionic Liquids as Environmentally Benign Media

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. nih.gov They are considered green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. nih.govorganic-chemistry.org A key advantage of ILs is their potential for reuse, which minimizes waste and aligns with the principles of green chemistry. organic-chemistry.orgijpsonline.com

The van Leusen oxazole synthesis, a powerful method for creating the oxazole core, has been significantly improved by using ionic liquids as the reaction medium. ijpsonline.comnih.gov In one notable study, 4,5-disubstituted oxazoles were synthesized in a one-pot reaction from tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides using imidazolium-based ionic liquids like [bmim]Br. organic-chemistry.orgnih.gov This approach offers high yields and is effective for a broad scope of substrates. nih.gov Optimization studies found that using K2CO3 as a base in [bmim]Br at room temperature provided the best results. organic-chemistry.org

A significant benefit demonstrated in these studies is the recyclability of the ionic liquid. The IL [bmim]Br was recovered and reused for up to six consecutive runs without a significant drop in product yield, making the process more economical and environmentally friendly. organic-chemistry.orgijpsonline.com While this methodology has been extensively demonstrated for 4,5-disubstituted oxazoles, the principles are directly applicable to the synthesis of 2-acyl oxazoles by selecting appropriate starting materials, such as an acyl chloride in place of an aldehyde. pharmaguideline.com The use of task-specific ionic liquids, such as those appended with basic groups like piperidine, has also been shown to be effective. nih.gov

| Run | Yield (%) | Reference |

|---|---|---|

| 1 | 92% | organic-chemistry.org |

| 2 | 92% | |

| 3 | 90% | |

| 4 | 91% | |

| 5 | 89% | |

| 6 | 89% |

Continuous Flow Chemistry for Scalable Oxazole Production

Continuous flow chemistry has emerged as a transformative technology for the synthesis of organic molecules, particularly heterocycles, in both academic and industrial settings. mtak.hubohrium.com In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. bohrium.com This technology offers numerous advantages over traditional batch processing, including enhanced safety (due to small reaction volumes), improved heat and mass transfer, higher yields, and the potential for automation and scalability. mtak.huuc.pt

The synthesis of oxazoles is well-suited to continuous flow processing. Researchers have developed automated, multi-step flow systems capable of producing gram quantities of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk In a typical setup, streams of an isocyanide (e.g., ethyl isocyanoacetate) and an acyl chloride in a solvent like acetonitrile are mixed and then passed through a heated column containing an immobilized base, such as a polymer-supported base (PS-BEMP). durham.ac.uk This packed-bed reactor facilitates the intramolecular cyclization to form the oxazole ring. The product emerges from the reactor in a continuous stream, often in high purity, eliminating the need for traditional workup and purification steps. uc.pt

This methodology allows for the rapid synthesis of compound libraries and can be scaled up for larger production. durham.ac.uk For instance, a diverse set of 25 different oxazoles were prepared with yields ranging from 83% to 99%, with the capability of producing up to 10 grams of material. durham.ac.uk Another multistep flow protocol was developed for producing 2-(azidomethyl)oxazoles from vinyl azides, demonstrating the versatility of flow chemistry for synthesizing variously substituted oxazoles. beilstein-journals.orgnih.gov The integration of in-line purification and analysis tools further enhances the efficiency of this "enabling technology". uc.ptnih.gov

| Isocyanide Component | Acyl Chloride Component | Isolated Yield (%) | Reference |

|---|---|---|---|

| Ethyl Isocyanoacetate | 3-Nitrobenzoyl chloride | >80% | durham.ac.uk |

| Ethyl Isocyanoacetate | Benzoyl chloride | 95% | |

| Ethyl Isocyanoacetate | 4-Methoxybenzoyl chloride | 99% | |

| Tosylmethyl isocyanide | 4-Chlorobenzoyl chloride | 89% |

Mechanistic Investigations and Theoretical Interpretations of Oxazole Reactions

Detailed Mechanistic Elucidation of Oxazole (B20620) Synthesis Pathways

Several classical and modern synthetic routes provide access to the oxazole core, each proceeding through distinct, well-investigated mechanisms.

Key synthetic pathways include:

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclodehydration of 2-acylamino-ketones. slideshare.netnumberanalytics.comijpsonline.com The mechanism is initiated by the protonation of the keto group, which facilitates a nucleophilic attack from the amide oxygen to form a cyclic intermediate. slideshare.net Subsequent dehydration, often promoted by strong acids like polyphosphoric acid or phosphorus oxychloride, yields the aromatic oxazole ring. ijpsonline.compharmaguideline.com

Van Leusen Oxazole Synthesis: A versatile method for preparing 5-substituted and 4,5-disubstituted oxazoles, this reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. numberanalytics.comijpsonline.comnih.gov The mechanism commences with the base-mediated deprotonation of the active methylene (B1212753) group of TosMIC. slideshare.net The resulting anion attacks the aldehyde carbonyl, leading to a 5-endo-dig cyclization that forms an oxazoline (B21484) intermediate. nih.govmdpi.com The final step is the elimination of the tosyl group (-TosH) to afford the oxazole. nih.govmdpi.com

Fischer Oxazole Synthesis: This classic synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. ijpsonline.comwikipedia.org The proposed mechanism involves the initial formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.org This reactive species is then attacked by the aldehyde, leading to a chloro-oxazoline intermediate after cyclization and water loss. Tautomerization and subsequent elimination of HCl yield the final oxazole product. wikipedia.org

Bredereck Reaction: This pathway offers a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com

Modern Methods: More recent strategies include the palladium-catalyzed direct arylation of the oxazole core and the synthesis from carboxylic acids and isocyanoacetates via an in-situ generated acylpyridinium salt intermediate. acs.orgorganic-chemistry.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for probing the energetics of oxazole reactions. Such studies provide insights into reaction feasibility, regioselectivity, and the structures of transient states that are difficult to observe experimentally.

Oxidation Reactions: Theoretical studies on the atmospheric oxidation of oxazole by hydroxyl radicals have been performed using DFT methods (M06-2X and ωB97XD) coupled with Transition State Theory (TST). rsc.org These calculations help determine the energy barriers for different reaction pathways, such as OH-addition versus H-abstraction, revealing that OH-addition to the carbon atoms of the ring has a significantly lower energy barrier. rsc.org

Photo-oxidation: The reaction of oxazole with singlet oxygen has been investigated, and a potential energy surface was computed using DFT (B3LYP). nih.govnih.gov The calculations identified an energetically accessible pathway of 57 kJ/mol for the [4+2]-cycloaddition, with the unimolecular isomerization of an initial product (P1 → P4) having a relatively high activation energy of 80 kJ/mol, making it the rate-determining step. nih.govnih.gov

Photodissociation: In the photodissociation of oxazole, the molecule is excited and then undergoes ring-opening, leading to various fragments. rsc.org Theoretical simulations help map the potential energy surface, identifying key stationary intermediates, such as an azirine species that can connect the potential energy surfaces of oxazole and its isomer, isoxazole (B147169). rsc.org

HOMO-LUMO Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter indicating a molecule's kinetic stability and chemical reactivity. irjweb.com For an oxazole derivative, a HOMO-LUMO energy gap of 4.8435 eV was calculated, providing a quantitative measure of its reactivity. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com

The elucidation of reaction mechanisms hinges on the identification of transient intermediates and reactive species.

Oxazoline: In the widely used van Leusen synthesis, an oxazoline is a crucial cyclic intermediate that is formed prior to the final elimination step that yields the aromatic oxazole. ijpsonline.comnih.govmdpi.com

Acylpyridinium Salts: In a modern synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids, the acid is activated in situ by a triflylpyridinium reagent. acs.org This forms a reactive acylpyridinium salt intermediate, which is then trapped by an isocyanoacetate to proceed toward the final product. acs.org

Iminochloride: The Fischer oxazole synthesis proceeds through a distinct iminochloride intermediate, formed from the reaction of a cyanohydrin with HCl. wikipedia.org

Lithio-oxazoles: Deprotonation of the oxazole ring, typically at the C2 position, generates highly reactive lithio-oxazole species. wikipedia.org These intermediates are valuable for introducing substituents at the C2 position but can exist in equilibrium with a ring-opened isonitrile form. wikipedia.orgchemeurope.com

Sulfenamides: In transformations involving 2-mercaptobenzoxazoles, highly reactive sulfenamide (B3320178) species have been identified as key intermediates that can serve dual roles as both electrophilic agents and internal amine donors. acs.orgacs.org

Kinetic and Thermodynamic Studies in Oxazole Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates, stability, and equilibrium positions, which are critical for optimizing reaction conditions and understanding reactivity.

Thermodynamic Stability: Oxazole is a weak base, with a reported pKa of 0.8 for its conjugate acid, significantly less basic than imidazole (B134444) (pKa ≈ 7). wikipedia.org Theoretical calculations of the HOMO-LUMO energy gap place oxazole as being more stable (less reactive) than benzene (B151609) and furan. nih.gov

Reaction Kinetics: The kinetics of oxazole reactions have been quantified in several studies. In the photo-oxidation by singlet oxygen, the pseudo-first-order reaction rate for unsubstituted oxazole was found to be 0.94 x 10⁶ M⁻¹s⁻¹, while a substituted oxazole (4-methyl-2,5-diphenyloxazole) reacted slightly faster at 1.14 x 10⁶ M⁻¹s⁻¹, highlighting the electronic effect of substituents. nih.gov In the atmospheric oxidation by OH radicals, kinetic calculations using RRKM theory showed that regioselectivity is dependent on pressure and temperature. rsc.org

| Parameter | Value/Observation | Context | Source |

|---|---|---|---|

| pKa (conjugate acid) | 0.8 | Basicity of the oxazole ring | wikipedia.org |

| Photo-oxidation Rate (unsubstituted) | 0.94 x 10⁶ M⁻¹s⁻¹ | Reaction with singlet oxygen at 300 K | nih.gov |

| Photo-oxidation Rate (substituted) | 1.14 x 10⁶ M⁻¹s⁻¹ | Reaction of 4-methyl-2,5-diphenyloxazole with singlet oxygen | nih.gov |

| Activation Energy ([4+2] cycloaddition) | 57 kJ/mol | Reaction of oxazole with singlet oxygen | nih.gov |

| Oxidation Regioselectivity | Decreases with decreasing pressure and increasing temperature | Reaction with OH radicals | rsc.org |

Role of Solvent Effects and Additives in Reaction Mechanisms

The reaction environment, including the solvent and any additives like bases or catalysts, can profoundly influence the mechanism, rate, and selectivity of oxazole synthesis.

Solvent Effects: The choice of solvent can be a critical parameter for controlling regioselectivity. In the palladium-catalyzed direct arylation of oxazoles, polar solvents favor functionalization at the C-5 position, whereas nonpolar solvents direct the reaction to the C-2 position. organic-chemistry.org The use of ionic liquids has been explored as a recyclable, "green" solvent medium for the van Leusen synthesis. nih.govorganic-chemistry.org Furthermore, theoretical studies have confirmed that solvent polarity and the capacity for hydrogen bonding significantly impact the electronic environment of the oxazole ring. nih.gov

Role of Additives: Additives are crucial for promoting specific mechanistic steps. In the Robinson-Gabriel synthesis, dehydrating agents such as polyphosphoric acid are used to drive the final cyclodehydration step, with studies showing it can provide better yields than other agents like H₂SO₄ or POCl₃. ijpsonline.compharmaguideline.com In other syntheses, the choice of base is critical; for instance, 4-dimethylaminopyridine (B28879) (DMAP) was found to be significantly more effective than 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in promoting the reaction between a carboxylic acid and an isocyanoacetate. acs.org Catalysts, such as various palladium, copper, and rhodium complexes, are essential in many modern methods for forming the oxazole ring or functionalizing it. organic-chemistry.orgresearchgate.netsemanticscholar.org

| Reaction Type | Solvent/Additive | Role/Effect | Source |

|---|---|---|---|

| Pd-catalyzed Direct Arylation | Polar vs. Nonpolar Solvents | Controls regioselectivity (C-5 vs. C-2 arylation) | organic-chemistry.org |

| Van Leusen Synthesis | Ionic Liquids | Acts as a reusable solvent, improving green credentials | nih.govorganic-chemistry.org |

| Van Leusen Synthesis | β-cyclodextrin in Water | Enables efficient reaction in an aqueous medium | nih.govsemanticscholar.org |

| Robinson-Gabriel Synthesis | Polyphosphoric Acid | Effective cyclodehydrating agent, improves yield | ijpsonline.com |

| Synthesis from Carboxylic Acids | DMAP (base) | Significantly increases reaction yield compared to DBU | acs.org |

| Various Syntheses | Pd, Cu, Rh catalysts | Catalyze key bond-forming and cyclization steps | organic-chemistry.orgsemanticscholar.orgacs.org |

Stereochemical Control Mechanisms in Asymmetric Oxazole Synthesis

The development of asymmetric methods to synthesize chiral molecules containing an oxazole ring is a sophisticated area of research. These methods rely on chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the reaction.

A notable example is the atroposelective synthesis of axially chiral biaryls that feature an oxazole ring. rsc.org In one such study, a dynamic kinetic resolution (DKR) of a configurationally unstable bridged biaryl lactam was achieved. The mechanism for stereocontrol relies on a cooperative catalytic system composed of a quinidine-derived squaramide catalyst and a silver salt (Ag₂CO₃). rsc.org

The key elements of the stereochemical control mechanism are:

Dual Activation: The squaramide portion of the catalyst acts as a hydrogen-bond donor, activating the amide carbonyl of the lactam substrate and enhancing its electrophilicity.

Metal Coordination: Concurrently, the silver cation coordinates to the isocyanide reactant, facilitating its deprotonation by the basic quinuclidine (B89598) nitrogen of the catalyst. This generates the nucleophilic species.

Stereo-defining Environment: The silver cation also coordinates to the amide carbonyl, and a crucial hydrogen-bonding interaction occurs between the catalyst and a sulfonamide group on the substrate. This network of non-covalent interactions locks the reactants into a highly organized, chiral transition state (intermediate Int-I).

Enantioselective Cyclization: The subsequent cyclization of this well-defined intermediate proceeds with high facial selectivity, leading to the formation of the final product with excellent enantioselectivity. rsc.org This approach demonstrates how a combination of hydrogen bonding and metal coordination can create a precise chiral environment to control the stereochemical outcome of a reaction.

Oxazole Derivatives in Catalysis and Ligand Design

Chiral Oxazoles as Ligands in Asymmetric Catalysis

Chiral ligands containing an oxazoline (B21484) or oxazole (B20620) moiety are among the most successful and widely used in asymmetric catalysis. acs.orgnih.gov Their popularity stems from their straightforward synthesis from readily available chiral amino alcohols, their modular nature which allows for systematic tuning, and their effectiveness in a vast range of metal-catalyzed transformations. acs.orgnih.gov The stereocenter that dictates the enantioselectivity of the reaction is positioned alpha to the nitrogen atom of the oxazoline ring, placing it in close proximity to the metal's active site and thus enabling a direct and powerful influence on the stereochemical outcome. acs.org

Bis(oxazoline), or BOX, ligands are C₂-symmetric chiral ligands that feature two oxazoline rings typically connected by a carbon or pyridine (B92270) linker. nih.govaminer.org These ligands form robust chelate complexes with a wide array of transition metals and are celebrated for their ability to induce high levels of enantioselectivity in numerous catalytic reactions. nih.govuni-regensburg.de

The effectiveness of BOX ligands is well-documented in reactions such as:

Cyclopropanation: Copper(I) and Copper(II) complexes with BOX ligands are highly efficient catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. nih.gov

Diels-Alder Reactions: Lewis acid complexes of BOX ligands, particularly with copper(II) and iron(III), catalyze enantioselective Diels-Alder reactions, providing access to chiral cyclohexene (B86901) derivatives. nih.gov

Aldol (B89426) Reactions: BOX-metal complexes have been successfully employed in asymmetric Mukaiyama aldol reactions. nih.gov

Addition Reactions: They are used in the enantioselective 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds. uni-regensburg.de

The stereochemical outcome of these reactions is highly dependent on the substituents on the oxazoline ring and the nature of the linker, which allows for fine-tuning of the catalyst for specific substrates. A notable recent development includes the creation of serine-derived BOX ligands with ancillary ester groups, which have shown exceptional performance in enantioselective electrochemical cyanofunctionalization of vinylarenes. nih.gov

| Reaction Type | Metal Catalyst | Ligand Type | Enantiomeric Excess (ee) | Reference |

| Cyclopropanation | Copper (Cu) | Bis(oxazoline) (BOX) | up to 99% | nih.gov |

| Diels-Alder | Copper (Cu) | Bis(oxazoline) (BOX) | up to 98% | nih.gov |

| Cyanophosphinoylation | Copper (Cu) | Serine-derived BOX (sBOX) | up to 95% | nih.gov |

| Methallylation | Chromium (Cr) | Non-symmetrical Bis(oxazoline) | up to 99.5% | rsc.org |

This table presents representative data for the enantioselective applications of BOX ligands.

While BOX ligands are highly prominent, monoxazoline ligands also play a crucial role in asymmetric catalysis. These ligands are often bidentate, featuring another donor atom such as phosphorus (PHOX ligands), sulfur, or a second nitrogen atom to coordinate with the metal center. acs.orgchemistryviews.org Phosphinooxazoline (PHOX) ligands, for example, are a popular class where the chirality of the oxazoline ring is solely responsible for inducing asymmetry. acs.org

Substituted oxazole ligands, while less common than their oxazoline counterparts in asymmetric catalysis, have been explored. Recently, novel planar-chiral oxazole-pyridine N,N-ligands based on a [2.2]paracyclophane scaffold were designed and synthesized. dicp.ac.cn These ligands proved highly effective in the palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones, demonstrating the potential of chiral oxazole-based ligands beyond the traditional oxazoline systems. dicp.ac.cn

Oxazole-Containing Molecules as Organocatalysts

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has also benefited from the unique properties of the oxazole scaffold. While metal-based catalysts are prevalent, the development of metal-free catalytic systems is a significant area of research.

An organocatalytic approach has been developed for the enantioselective synthesis of hydroxyalkyl- and aminoalkyl-substituted oxazoles. nih.gov This method involves a one-pot reaction cascade initiated by an organocatalytic epoxidation or aziridination of α,β-unsaturated aldehydes, followed by a [3+2]-annulation with ureas as 1,3-dinucleophilic species. nih.gov This strategy is notable for its low catalyst loadings and use of readily available starting materials under mild conditions. nih.gov Although the catalyst itself may not always contain an oxazole ring, these methods provide a direct route to chiral oxazole products, highlighting the interplay between organocatalysis and the synthesis of valuable oxazole-containing molecules.

Insights into the Role of Oxazole Moieties in Biocatalytic Systems

The oxazole ring is a structural motif found in a variety of natural products that exhibit significant biological activity, often stemming from their interaction with enzymes. nih.govbeilstein-journals.org The biosynthesis of these natural products provides insight into the role of oxazole moieties in biocatalytic systems.

For instance, the recently discovered natural product, oxazolismycin, features a distinct oxazole-pyridine scaffold. acs.org Its biosynthesis involves a unique Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. The formation of the oxazole ring is catalyzed by an NRPS module (OxaA3) that utilizes L-serine as a substrate. acs.org A key finding in its biosynthesis was the identification of a β-ketoacyl-[acyl-carrier-protein] synthase III (KAS III) enzyme, OxaC, which plays a non-canonical role in initiating the NRPS by loading the acyl group. acs.org This discovery expands the understanding of how oxazole units are constructed in nature and highlights the enzymatic machinery involved.

Furthermore, acid ceramidase (AC), a cysteine hydrolase involved in sphingolipid metabolism, has been a target for inhibitors containing an oxazol-2-one-3-carboxamide core. nih.gov The oxazole moiety in these inhibitors is crucial for their interaction with the enzyme's active site, demonstrating how this heterocycle can be incorporated into molecules designed to modulate biocatalytic processes for therapeutic purposes. nih.gov

Advanced Computational Chemistry Approaches to Oxazole Systems

Electronic Structure Calculations for Aromaticity, Stability, and Reactivity Prediction

Computational chemistry provides powerful tools to understand the intrinsic properties of oxazole (B20620) systems, such as "2-(2,2,2-Trimethylacetyl)oxazole". Electronic structure calculations are fundamental to predicting the aromaticity, stability, and reactivity of these molecules.

The oxazole ring is classified as an aromatic heterocycle, though its aromaticity is less pronounced than that of imidazole (B134444) or thiazole (B1198619). wikipedia.org This is due to the presence of the highly electronegative oxygen atom, which influences the electron distribution within the five-membered ring. researchgate.net Theoretical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are used to quantify this aromaticity. researchgate.netscispace.com One common method is the Nucleus-Independent Chemical Shift (NICS), where negative values typically indicate aromaticity. researchgate.net For oxazole and its derivatives, these calculations consistently show negative NICS values, confirming their aromatic character. researchgate.net

The stability of oxazole derivatives is intrinsically linked to their electronic structure. researchgate.net The substitution pattern on the oxazole ring significantly impacts stability. For instance, the introduction of electron-donating or electron-accepting groups can alter the electron density of the ring, thereby affecting its stability. juniperpublishers.com In the case of "this compound," the pivaloyl group at the C2 position influences the electronic properties. Computational studies can predict the heat of formation and relative energies of different substituted oxazoles, providing a quantitative measure of their stability. researchgate.net

Reactivity, particularly towards electrophilic or nucleophilic attack, can also be predicted using electronic structure calculations. tandfonline.com The sites of reactivity are often determined by analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netirjweb.com For oxazoles, electrophilic substitution is generally favored at the C5 position, while nucleophilic attack is more likely at the C2 position. wikipedia.orgtandfonline.com The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally indicates higher reactivity. irjweb.com Calculations can precisely map the molecular electrostatic potential (MEP), which visually represents the electron-rich and electron-poor regions of a molecule, further guiding predictions of reactivity. nih.gov

Below is a table summarizing key parameters obtained from electronic structure calculations for generic oxazole systems.

| Calculated Property | Significance | Typical Computational Method |

| NICS (Nucleus-Independent Chemical Shift) | Quantifies aromaticity | GIAO-B3LYP |

| Heat of Formation | Indicates relative stability | DFT, Ab initio |

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability | DFT, Ab initio |

| Molecular Electrostatic Potential (MEP) | Visualizes sites for electrophilic and nucleophilic attack | DFT, Ab initio |

| Net Atomic Charges | Determines partial charges on each atom, indicating reactive sites | Mulliken population analysis, NBO analysis |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Catalyst Design

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for elucidating reaction mechanisms and guiding the design of new catalysts, particularly in the synthesis of complex molecules like substituted oxazoles. nih.gov

DFT calculations allow chemists to map the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. nih.gov This detailed mechanistic insight is crucial for understanding how reactions proceed and for optimizing reaction conditions. For the synthesis of oxazoles, various methods exist, including the Robinson-Gabriel synthesis and the van Leusen reaction. wikipedia.orgnih.gov DFT can be used to model these reaction pathways, providing a step-by-step energetic profile. For example, in the van Leusen synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), DFT can elucidate the [3+2] cycloaddition mechanism and the subsequent elimination of p-toluenesulfinic acid. nih.gov

In the context of "this compound," DFT could be employed to study its synthesis, for instance, via the acylation of an appropriate oxazole precursor. The calculations would reveal the most favorable reaction pathway and predict the influence of the bulky pivaloyl group on the reaction kinetics and thermodynamics.

Furthermore, DFT plays a pivotal role in catalyst design. For many modern oxazole syntheses, transition metal catalysts are employed. organic-chemistry.org DFT calculations can help in understanding the catalytic cycle, including the coordination of reactants to the metal center, oxidative addition, reductive elimination, and other elementary steps. By modeling these interactions, researchers can predict which catalysts will be most effective for a given transformation. For instance, in a palladium-catalyzed cross-coupling reaction to introduce a substituent onto the oxazole ring, DFT can be used to compare the efficacy of different phosphine (B1218219) ligands or to design new ligands with improved catalytic activity.

The table below illustrates the application of DFT in studying chemical reactions.

| Application Area | Information Gained from DFT | Relevance to Oxazole Chemistry |

| Reaction Mechanism Elucidation | Transition state geometries and energies, reaction intermediates, potential energy surfaces | Understanding and optimizing synthetic routes to substituted oxazoles. |

| Catalyst Design | Catalyst-substrate interactions, catalytic cycle energetics, ligand effects | Developing more efficient and selective catalysts for oxazole synthesis. |

| Prediction of Regio- and Stereoselectivity | Relative energies of different product-forming pathways | Guiding the synthesis towards the desired isomer of a substituted oxazole. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the three-dimensional structure and dynamic behavior of molecules like "this compound". nih.gov These methods provide insights into the molecule's preferred shapes (conformations) and how it interacts with other molecules.

Conformational Analysis:

The pivaloyl group in "this compound" is bulky, and its rotation around the single bond connecting it to the oxazole ring is subject to steric hindrance. Molecular modeling techniques, such as potential energy surface (PES) scanning, can be used to determine the most stable conformation of the molecule. researchgate.net By systematically rotating the pivaloyl group and calculating the energy at each step, a conformational energy profile can be generated. This profile reveals the low-energy (and therefore most populated) conformations. csic.es The planarity of the oxazole ring itself and the orientation of the pivaloyl substituent relative to the ring are key structural features that can be precisely determined. nih.govmdpi.comnih.gov

Molecular Dynamics Simulations:

While molecular modeling provides static pictures of stable conformations, molecular dynamics simulations introduce the element of time, allowing the observation of molecular motion. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their trajectories are calculated over time by solving Newton's equations of motion. This provides a dynamic view of how the molecule flexes, bends, and rotates at a given temperature. For "this compound," an MD simulation could reveal the flexibility of the pivaloyl group and the vibrational modes of the oxazole ring.

Intermolecular Interactions:

Understanding how "this compound" interacts with other molecules is crucial for predicting its physical properties and its behavior in different environments (e.g., in solution or in a biological system). Molecular modeling can be used to study various types of intermolecular interactions, such as:

Van der Waals forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density.

Dipole-dipole interactions: The oxazole ring possesses a permanent dipole moment, which can lead to electrostatic interactions with other polar molecules.

Hydrogen bonding: Although "this compound" does not have a hydrogen bond donor, the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors.

MD simulations can also be used to study intermolecular interactions in a more dynamic context, for example, by simulating the behavior of the molecule in a solvent box. This can provide information about solvation energies and the structure of the solvent shell around the molecule.

The following table summarizes the applications of molecular modeling and dynamics simulations for "this compound".

| Technique | Information Provided | Relevance |

| Potential Energy Surface (PES) Scanning | Identifies stable conformations and rotational barriers. | Determines the preferred 3D structure of the molecule. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic motion of the molecule over time. | Provides insights into molecular flexibility and vibrational modes. |

| Docking and Solvation Studies | Predicts how the molecule interacts with other molecules and solvents. | Helps to understand the molecule's physical properties and potential biological interactions. |

Quantitative Structure-Activity Relationships (QSAR) for Oxazole Derivatives (Theoretical Focus)

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netwisdomlib.org In the context of oxazole derivatives, QSAR models are developed to predict the biological potency of new, unsynthesized compounds based on their structural features, thereby guiding the design of more effective molecules. researchgate.netbenthamscience.comresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of oxazole derivatives with known biological activities (e.g., enzyme inhibition, antimicrobial activity) is compiled. researchgate.netwisdomlib.org

Descriptor Calculation: For each molecule in the data set, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.

Hydrophobic descriptors: These measure the lipophilicity of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that relates the calculated descriptors to the observed biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques like cross-validation and by predicting the activity of an external set of compounds not used in the model development. nih.gov

For a theoretical focus on "this compound," a QSAR study would involve synthesizing a series of analogues where the pivaloyl group or other parts of the molecule are systematically modified. The biological activity of these analogues would then be measured, and a QSAR model would be developed to identify the key structural features that contribute to the observed activity. This model could then be used to predict the activity of other, yet-to-be-synthesized derivatives, prioritizing the synthesis of the most promising candidates.

The table below outlines the key components of a QSAR study.

| Component | Description | Examples of Descriptors/Methods |

| Dependent Variable | The measured biological activity of the oxazole derivatives. | IC50, MIC, etc. |

| Independent Variables (Descriptors) | Numerical representations of the molecular structure. | Topological indices, molecular weight, logP, dipole moment, HOMO/LUMO energies. |

| Mathematical Model | The equation that links the descriptors to the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Validation Techniques | Statistical methods to assess the robustness and predictive ability of the model. | Cross-validation (leave-one-out, leave-many-out), external validation. |

Cheminformatics and Retrosynthetic Planning for Complex Oxazole Targets

Cheminformatics encompasses the use of computational methods to analyze and manage large sets of chemical data, while retrosynthetic planning involves the deconstruction of a target molecule into simpler, commercially available starting materials. neovarsity.org These two fields are increasingly intertwined, with cheminformatics tools playing a crucial role in modern retrosynthetic analysis, especially for complex molecules like highly substituted oxazoles. neovarsity.org

For a complex oxazole target, a retrosynthetic analysis would begin by identifying key bond disconnections that lead to simpler precursors. For instance, the oxazole ring itself can be disconnected in various ways, suggesting different synthetic strategies. Common retrosynthetic approaches for the oxazole core include:

Robinson-Gabriel Synthesis: Disconnection of the C-O and C-N bonds to reveal a 2-acylamino ketone precursor. wikipedia.org

van Leusen Reaction: Disconnection to an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative. nih.gov

From α-diazoketones and amides: A copper-catalyzed approach. tandfonline.com

Cheminformatics databases and software can greatly assist in this process. These tools contain vast amounts of information on known chemical reactions and synthetic routes. neovarsity.org By inputting the structure of the target oxazole, a cheminformatics program can search for known synthetic pathways or suggest plausible retrosynthetic disconnections based on a library of reaction rules. neovarsity.org

For "this compound," a retrosynthetic analysis might suggest the following disconnection:

Disconnect the C-C bond between the oxazole ring and the pivaloyl group: This would lead to a 2-lithiooxazole (or a similar organometallic derivative) and pivaloyl chloride. The 2-lithiooxazole could then be further disconnected to simpler starting materials.

Disconnect the oxazole ring itself: This could lead back to precursors for a Robinson-Gabriel or van Leusen synthesis, where the pivaloyl group is already incorporated into one of the starting materials.

The table below summarizes the role of cheminformatics in retrosynthetic planning for complex oxazoles.

| Cheminformatics Tool/Approach | Application in Retrosynthetic Planning |

| Reaction Databases (e.g., Reaxys, SciFinder) | Searching for known synthetic methods for oxazoles and related compounds. |

| Retrosynthesis Prediction Software (e.g., ASKCOS, AiZynthFinder) | Automatically generating and evaluating potential synthetic routes. neovarsity.org |

| Quantum Chemical Calculations | Assessing the feasibility of proposed reaction steps by calculating reaction energies and activation barriers. |

| Machine Learning Models | Predicting reaction outcomes and suggesting optimal reaction conditions. neovarsity.org |

Future Directions and Emerging Research Frontiers in 2 Acyl Oxazole Chemistry

Paving the Way for Greener Synthesis: Highly Selective and Sustainable Methodologies

The chemical industry's growing emphasis on sustainability is fueling the development of environmentally benign synthetic methods for producing 2-acyl oxazoles. Traditional approaches often rely on harsh reagents and generate significant waste. nih.gov In response, chemists are exploring a range of innovative techniques to improve the "green" credentials of oxazole (B20620) synthesis.

Microwave-assisted synthesis , for instance, has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govarxiv.org The rapid heating achieved through microwave irradiation can significantly reduce reaction times compared to conventional heating methods. arxiv.org Similarly, the use of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates and efficiency. nih.gov

The exploration of novel solvent systems is another key area of sustainable synthesis. Ionic liquids , which are salts that are liquid at or near room temperature, offer a recyclable and often less toxic alternative to volatile organic solvents. nih.gov Their unique properties can also lead to enhanced reaction rates and selectivities. mdpi.com Furthermore, the use of water as a solvent, where possible, represents a significant step towards greener chemical processes. nih.gov

Electrochemical synthesis presents a particularly promising frontier for sustainable chemistry. princeton.eduorganic-chemistry.org By using electricity to drive chemical reactions, electrochemistry can often eliminate the need for stoichiometric chemical oxidants or reductants, which are major sources of waste. princeton.eduorganic-chemistry.org Recent research has demonstrated the successful electrochemical synthesis of oxazoles, highlighting its potential for cleaner production routes. princeton.eduorganic-chemistry.org

A notable example of a sustainable approach is the one-pot synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent. This method not only tolerates a wide range of functional groups but also allows for the recovery and reuse of the base, N,N-dimethylaminopyridine (DMAP), enhancing its cost-effectiveness and environmental friendliness. nih.gov